molecular formula C11H13NO2S B5623950 N-(4-methylsulfanylphenyl)-3-oxobutanamide

N-(4-methylsulfanylphenyl)-3-oxobutanamide

Cat. No.: B5623950
M. Wt: 223.29 g/mol
InChI Key: YGYHLZKLMLKXGM-UHFFFAOYSA-N
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Description

N-(4-methylsulfanylphenyl)-3-oxobutanamide is an organic compound that features a phenyl ring substituted with a methylsulfanyl group and an amide linkage to a 3-oxobutanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylsulfanylphenyl)-3-oxobutanamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methylsulfanylphenylamine and 3-oxobutanoic acid.

    Amide Formation: The 4-methylsulfanylphenylamine is reacted with 3-oxobutanoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the amide bond.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylsulfanylphenyl)-3-oxobutanamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the 3-oxobutanamide moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitric acid, halogens.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Nitrated or halogenated phenyl derivatives.

Scientific Research Applications

N-(4-methylsulfanylphenyl)-3-oxobutanamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting inflammatory pathways.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including heterocycles and natural product analogs.

    Biological Studies: It is used in studies investigating the biological activity of amide-containing compounds, including their interactions with enzymes and receptors.

    Industrial Applications: The compound is used in the development of new materials with specific chemical properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-methylsulfanylphenyl)-3-oxobutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methylsulfanyl group can enhance the compound’s binding affinity to these targets, while the amide linkage provides stability and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methylsulfonylphenyl)-3-oxobutanamide: Similar structure but with a sulfonyl group instead of a methylsulfanyl group.

    N-(4-methylphenyl)-3-oxobutanamide: Lacks the sulfur-containing group, resulting in different chemical properties.

    N-(4-chlorophenyl)-3-oxobutanamide: Contains a chlorine substituent, leading to different reactivity and applications.

Uniqueness

N-(4-methylsulfanylphenyl)-3-oxobutanamide is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, binding affinity, and overall stability, making it a valuable intermediate in various synthetic and medicinal applications.

Properties

IUPAC Name

N-(4-methylsulfanylphenyl)-3-oxobutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2S/c1-8(13)7-11(14)12-9-3-5-10(15-2)6-4-9/h3-6H,7H2,1-2H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGYHLZKLMLKXGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)NC1=CC=C(C=C1)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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